molecular formula C19H16O9 B15294577 Isourolithin B Glucuronide

Isourolithin B Glucuronide

Cat. No.: B15294577
M. Wt: 388.3 g/mol
InChI Key: CPDKKEIVKAOYTF-KSPMYQCISA-N
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Description

Isourolithin B Glucuronide is a metabolite derived from the natural polyphenolic antioxidants ellagic acid and ellagitannins. These antioxidants are found in various foods, including pomegranates, berries, and nuts. This compound is produced through the action of gut microbiota and is known for its potential health benefits, including anti-inflammatory and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isourolithin B Glucuronide involves the glucuronidation of isourolithin B. This process can be achieved using methyl-2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronide as a glucuronidation agent. The reaction typically occurs under mild conditions, with the use of organic solvents such as ethyl acetate and water for partitioning .

Industrial Production Methods: Industrial production of this compound is not yet widely established due to the complexity of the synthesis and the need for regioselective glucuronidation. Current methods focus on optimizing the yield and purity of the compound through advanced synthetic techniques and purification processes .

Chemical Reactions Analysis

Types of Reactions: Isourolithin B Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isourolithin B Glucuronide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Urolithin A Glucuronide
  • Isourolithin A Glucuronide
  • Urolithin B Glucuronide

Comparison: Isourolithin B Glucuronide is unique due to its specific glucuronidation pattern, which influences its bioavailability and biological activity. Compared to other urolithin glucuronides, it has shown distinct anti-inflammatory and antioxidant properties, making it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C19H16O9

Molecular Weight

388.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-oxobenzo[c]chromen-9-yl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H16O9/c20-13-14(21)16(17(23)24)28-19(15(13)22)26-8-5-6-10-11(7-8)9-3-1-2-4-12(9)27-18(10)25/h1-7,13-16,19-22H,(H,23,24)/t13-,14-,15+,16-,19+/m0/s1

InChI Key

CPDKKEIVKAOYTF-KSPMYQCISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)O2

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)O2

Origin of Product

United States

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